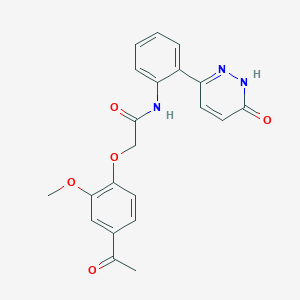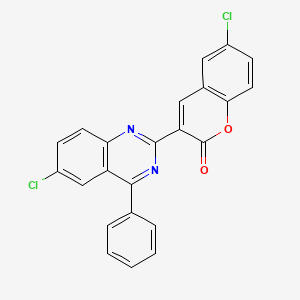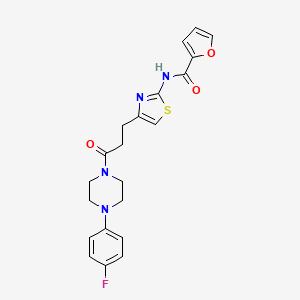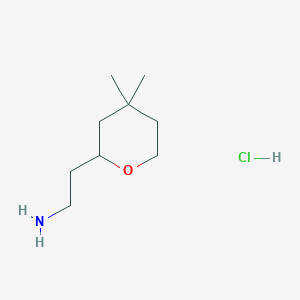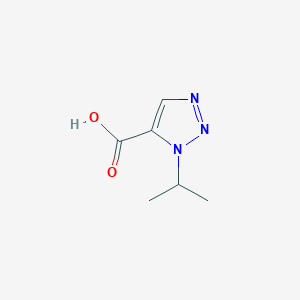
1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid
Overview
Description
Synthesis Analysis 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid and its derivatives are synthesized through various methods, including ruthenium-catalyzed cycloaddition of N-Boc ynamides with azides, which provides a regiocontrolled approach to triazole scaffolds. This method has been utilized to create triazole-containing compounds with potential biological activity, such as turn inducers and HSP90 inhibitors (Ferrini et al., 2015). Another approach involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines to produce 1,3,5-trisubstituted 1,2,4-triazoles in a highly regioselective and one-pot process (Castanedo et al., 2011).
Molecular Structure Analysis The structure of triazole derivatives, including 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid, can be determined experimentally by X-ray diffraction and supported by quantum-chemical calculations. These studies reveal insights into the electron distribution and susceptibility of the triazole ring to various reactions (Shtabova et al., 2005).
Chemical Reactions and Properties Triazole derivatives undergo a variety of chemical reactions, including alkylation, nitration, and conversion into acid chlorides and substituted amides. These reactions are influenced by the structural features of the triazole ring and the substituents attached to it (Shtabova et al., 2005).
Physical Properties Analysis The physical properties of 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, are crucial for understanding their behavior in various environments. These properties are often determined through experimental methods and can influence the compound's application in biological systems (Boechat et al., 2010).
Chemical Properties Analysis The chemical properties of triazole derivatives, including their reactivity, stability, and susceptibility to various chemical transformations, are essential for their application in medicinal chemistry and materials science. Studies on compounds such as 1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid help to elucidate these properties and guide the development of new triazole-based compounds with desired functionalities (Dzygiel et al., 2001).
Scientific Research Applications
Synthesis Methods
Oriented Synthesis : A study by Liu et al. (2015) describes a novel synthesis method for 1-methyl-4-phenyl-1H-1,2,3-triazole-5-carboxylic acid using phenyl acetylene. This method is notable for its high stereoselectivity and good overall yield (Liu, Pei, Xue, Li, & Wu, 2015).
Ruthenium-Catalyzed Synthesis : Ferrini et al. (2015) developed a ruthenium-catalyzed cycloaddition protocol for creating a protected version of 5-amino-1,2,3-triazole-4-carboxylic acid, useful for preparing biologically active compounds (Ferrini, Chandanshive, Lena, Comes Franchini, Giannini, Tafi, & Taddei, 2015).
Structural and Chemical Properties
Structure Determination : Shtabova et al. (2005) investigated the structure of 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid using X-ray diffraction and quantum-chemical calculations, providing insights into its chemical behavior and reactivity (Shtabova, Shaposhnikov, Mel’nikova, Tselinskii, Nather, Traulsen, & Friedrichsen, 2005).
Synthesis and Antimicrobial Activity : Holla et al. (2005) synthesized and characterized substituted 1,2,3-triazoles, investigating their antimicrobial activity. This demonstrates the potential application of such compounds in antibacterial treatments (Holla, Mahalinga, Karthikeyan, Poojary, Akberali, & Kumari, 2005).
Application in Drug Discovery
Anticancer Activity : Dong et al. (2017, 2018) synthesized aziridine-1,2,3-triazole hybrid derivatives and evaluated their anticancer activity against human leukemia and hepatoma cells, highlighting the potential of 1,2,3-triazoles in cancer therapy (Dong, Wu, & Gao, 2017), (Dong & Wu, 2018).
Synthesis of Luminescent Complexes : Zhao et al. (2014) synthesized Cd(II) and Zn(II) complexes with 1,2,3-triazole derivatives, observing interesting in situ decarboxylation reactions and luminescence properties, which could have applications in materials science and chemistry (Zhao, Zhou, Feng, Wei, & Wang, 2014).
properties
IUPAC Name |
3-propan-2-yltriazole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O2/c1-4(2)9-5(6(10)11)3-7-8-9/h3-4H,1-2H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASQOXRWFHSEAIF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=CN=N1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methylethyl)-1H-1,2,3-triazole-5-carboxylic acid | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

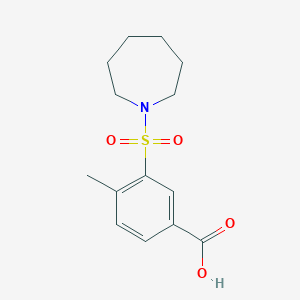
![2-(7-(2-fluorophenyl)-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidin-3(2H,4H,5H)-yl)-N-(4-(methylthio)benzyl)acetamide](/img/structure/B2484153.png)
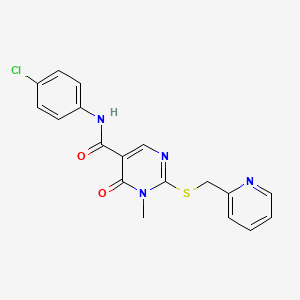
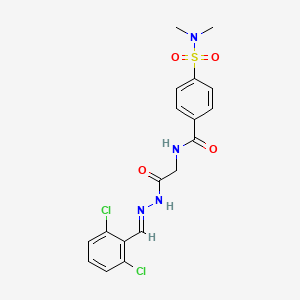
![N-[(2-methoxyphenyl)methyl]-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2484160.png)
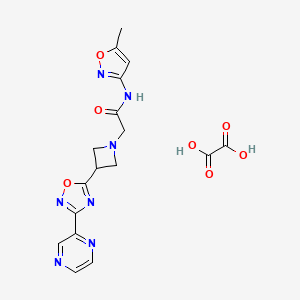
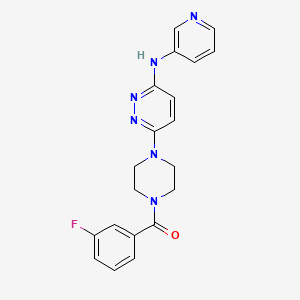
![Tert-butyl 3-{[(2-hydroxyethyl)sulfanyl]methyl}azetidine-1-carboxylate](/img/structure/B2484166.png)
![(1-(2-chlorobenzyl)-4,4-dioxido-1H-benzo[e][1,3,4]thiadiazin-3-yl)(morpholino)methanone](/img/structure/B2484167.png)
![methyl (8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetate](/img/structure/B2484169.png)
